molecular formula C22H19N3O3 B2881826 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1203049-43-7

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No. B2881826
CAS RN: 1203049-43-7
M. Wt: 373.412
InChI Key: VHCZAWHGDFZLHU-UHFFFAOYSA-N
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Description

The compound “1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea” seems to be a complex organic molecule. It appears to contain a benzoxazole ring, which is a fused aromatic ring containing nitrogen and oxygen .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the synthesis of benzoxazole derivatives. For instance, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Scientific Research Applications

Chemical Synthesis and Analytical Standards

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea has been utilized in the chemical synthesis of deuterium-labeled compounds for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This application is particularly relevant for pharmacokinetics studies, where precise measurement of drug absorption and distribution is crucial. The synthesis of such labeled compounds involves complex chemical processes, yielding products with high chemical and isotope purity, essential for accurate analytical applications (Liang et al., 2020).

Drug Discovery and Development

The compound's derivatives have shown potential as inhibitors in drug discovery, particularly targeting Rho-associated protein kinases (ROCK1 and 2), which play significant roles in various diseases. By modifying the compound's structure, researchers have been able to enhance its inhibitory activity, demonstrating the compound's versatility and potential in developing new therapeutic agents (Pireddu et al., 2012).

Natural Product Chemistry

Exploration of natural sources has led to the discovery of urea derivatives related to this compound. These findings underscore the compound's presence and relevance in natural product chemistry, providing insights into its potential biological activities and applications in developing natural-based therapeutics (Tsopmo et al., 1999).

Radiolabeling for Medical Imaging

The compound has been radiolabeled with carbon-11 for use in positron emission tomography (PET) studies, specifically targeting glycogen synthase kinase-3 (GSK-3) inhibitors. This application highlights the compound's potential in biomedical research, allowing for the non-invasive study of biological processes in vivo. However, challenges such as poor brain penetration have been identified, emphasizing the need for further research to optimize its use in medical imaging (Hicks et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the mutant PAH protein . This protein plays a crucial role in the metabolism of the amino acid phenylalanine. Mutations in the PAH gene can lead to disorders such as phenylketonuria .

Mode of Action

The compound acts by stabilizing the mutant PAH protein . This stabilization helps to maintain the protein’s function and reduce the concentration of phenylalanine in the blood . The compound may be particularly effective in cases where the PAH protein contains specific mutations, such as R408W, R261Q, R243Q, Y414C, L48S, A403V, I65T, R241C, L348V, R408Q, or V388M .

Biochemical Pathways

The compound affects the phenylalanine metabolic pathway . By stabilizing the mutant PAH protein, it helps to ensure the proper metabolism of phenylalanine. This can prevent the buildup of phenylalanine in the blood, which is associated with phenylketonuria .

Pharmacokinetics

Its ability to reduce blood phenylalanine concentrations suggests that it is able to reach its target in the body effectively .

Result of Action

The primary result of the compound’s action is a reduction in blood phenylalanine concentration . This can help to alleviate the symptoms of phenylketonuria, which include intellectual disability, seizures, and behavioral problems .

Action Environment

The effectiveness of the compound may be influenced by various environmental factors. For example, the presence of certain mutations in the PAH protein can affect the compound’s ability to stabilize the protein

properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-18-12-6-15(7-13-18)14-23-22(26)24-17-10-8-16(9-11-17)21-25-19-4-2-3-5-20(19)28-21/h2-13H,14H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCZAWHGDFZLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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